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Introduction
Kopsine is a naturally occurring, complex monoterpenoid indole alkaloid isolated from various

species of the Kopsia genus (family Apocynaceae).[1][2] These plants are recognized as a rich

source of structurally diverse and biologically active alkaloids, with traditional uses in Chinese

and Malaysian medicine for conditions like rheumatoid arthritis and pharyngitis.[1][3] Kopsine
itself is characterized by a rigid, heptacyclic caged skeleton containing multiple stereogenic

centers. This structural complexity has made it an attractive target for total synthesis and a

subject of phytochemical investigation.[4][5] This guide provides a comprehensive overview of

the known physical and chemical properties of Kopsine, details common experimental

protocols for its study, and visualizes key workflows relevant to its analysis.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of Kopsine are summarized below.

These properties are crucial for its extraction, purification, and characterization.

Table 1: Chemical Identity of Kopsine
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Identifier Value

IUPAC Name

methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-

17-oxo-5,14-diazaheptacyclo[12.5.3.0¹﹐¹³.0⁴﹐

¹².0⁴﹐¹⁸.0⁶﹐¹¹.0¹²﹐¹⁶]docosa-6,8,10-triene-5-

carboxylate

CAS Number 559-48-8

Molecular Formula C₂₂H₂₄N₂O₄

Molecular Weight 380.44 g/mol

Table 2: Physical Properties of Kopsine

Property Value

Appearance Crystals (from alcohol)

Melting Point 217-218 °C (decomposes)

Optical Rotation [α]²⁷D = -14.3° (c=2 in chloroform)

Solubility

Soluble in chloroform; sparingly soluble in

methanol, ethanol, ethyl acetate, benzene,

ether; practically insoluble in petroleum ether,

water.

UV Absorption (in Ethanol) λmax at 240, 278, 285-286 nm

Spectroscopic and Crystallographic Data
Spectroscopic data is fundamental to the structural elucidation and identification of Kopsine.

While detailed spectral outputs are found in specialized literature, this section summarizes the

key findings and available data types.

NMR Spectroscopy: Full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra has

been achieved using 1D and 2D NMR techniques. The complex, rigid structure of Kopsine
results in a well-resolved but intricate spectrum, which is crucial for confirming its

stereochemistry and connectivity.[6]
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Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) of Kopsine would

show a molecular ion (M+) peak corresponding to its molecular weight. The fragmentation

pattern, while not detailed here, would be complex due to the polycyclic nature of the

molecule, likely involving characteristic losses related to the carbamate and other functional

groups.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum of Kopsine would display characteristic

absorption bands indicating its key functional groups. These would include stretches for the

hydroxyl (-OH) group, the ketone and carbamate carbonyl (C=O) groups, C-N bonds, and

aromatic C-H bonds.[1]

X-Ray Crystallography: The absolute configuration and solid-state conformation of Kopsine
have been unequivocally determined by single-crystal X-ray diffraction.

Table 3: Crystallographic Data for Kopsine

Parameter Value

Crystal System Orthorhombic

Space Group P 2₁ 2₁ 2₁

Unit Cell Dimensions a = 10.193 Å

b = 11.966 Å

c = 14.802 Å

α = β = γ = 90°

Experimental Protocols
The study of natural products like Kopsine follows established workflows for isolation and

characterization. The methodologies described are based on standard practices reported for

the Kopsia genus.[1]

Isolation and Purification of Kopsine
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Kopsine is typically isolated from the leaves, stems, or bark of Kopsia fruticosa or other

species.[9][10] The process involves a multi-step extraction and purification procedure

designed to separate the alkaloid from the complex plant matrix.
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Caption: General workflow for the isolation and purification of Kopsine.
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Methodology Details:

Extraction: Dried and powdered plant material is macerated with an organic solvent like

methanol at room temperature.

Concentration: The resulting extract is filtered and concentrated under reduced pressure to

yield a crude methanolic extract.

Acid-Base Partitioning: The crude extract is dissolved in a dilute acid (e.g., 2% HCl) and

washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral compounds. The

acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH)

to a pH of 9-10.

Final Extraction: The free-base alkaloids are extracted from the basified aqueous solution

using an immiscible organic solvent, typically chloroform or dichloromethane.

Chromatography: The resulting crude alkaloid mixture is subjected to column

chromatography over silica gel, using a gradient solvent system (e.g., hexane-ethyl acetate

or chloroform-methanol) to separate the individual components.

Final Purification: Fractions containing Kopsine, as identified by Thin-Layer Chromatography

(TLC), are combined and further purified by recrystallization to yield pure crystalline

Kopsine.

Structure Elucidation Workflow
Once a pure compound is isolated, its chemical structure is determined using a combination of

spectroscopic techniques. This logical progression allows for the unambiguous identification of

the molecule.

Caption: Logical workflow for the structural elucidation of a novel compound.

Methodology Details:

Mass Spectrometry (MS): High-resolution mass spectrometry is first used to determine the

exact mass of the molecular ion, which allows for the unambiguous calculation of the

molecular formula.
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Infrared (IR) Spectroscopy: IR analysis provides immediate information on the functional

groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

performed. ¹H and ¹³C NMR provide information on the chemical environment of each proton

and carbon. 2D experiments like COSY, HSQC, and HMBC are then used to piece together

the molecular skeleton by establishing proton-proton and proton-carbon correlations.

X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography

provides the definitive proof of structure, including the absolute stereochemistry of all chiral

centers.

Biological Activity and Potential Signaling Pathways
While Kopsine itself has not been extensively profiled for biological activity, the Kopsia genus

is a well-known source of pharmacologically active compounds.[1][2] Alkaloids from these

plants have demonstrated a range of effects, including anti-inflammatory, cytotoxic, and

acetylcholinesterase inhibitory activities.[11][12] Notably, some related aspidofractinine-type

alkaloids from Kopsia singapurensis have been shown to reverse multidrug resistance in

cancer cell lines.[13][14]

Given the cytotoxic potential of many complex alkaloids, a plausible mechanism of action could

involve the induction of apoptosis. The diagram below illustrates a generalized apoptotic

signaling pathway that could be investigated for Kopsine.
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Caption: Generalized intrinsic apoptosis pathway, a potential MOA for alkaloids.
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Note: This diagram represents a hypothetical mechanism of action for illustrative purposes. The

specific molecular targets and signaling pathways engaged by Kopsine have yet to be

experimentally determined.

Conclusion
Kopsine is a structurally fascinating indole alkaloid with well-defined physical and chemical

properties. Standardized phytochemical methods allow for its reliable isolation and

characterization. While specific biological data on Kopsine remains limited, the significant

pharmacological activities observed in other Kopsia alkaloids, such as the modulation of

multidrug resistance and cytotoxicity, suggest that Kopsine is a compelling candidate for

further investigation in drug discovery and development programs. Future research should

focus on screening Kopsine across various biological assays to uncover its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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